Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

Description

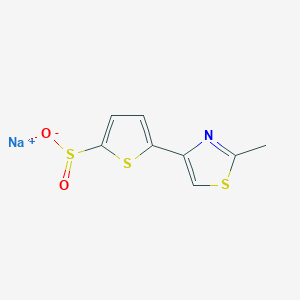

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is a heterocyclic sulfinate salt characterized by a thiophene ring substituted at the 5-position with a 2-methyl-1,3-thiazole moiety and at the 2-position with a sulfinate (-SO₂⁻Na⁺) group. Its molecular formula is C₈H₆NNaO₂S₃, with a molecular weight of 279.79 g/mol (CAS RN: 215434-25-6) . The compound is typically synthesized as a precursor to sulfonamide derivatives, leveraging its reactive sulfonyl chloride intermediate (e.g., 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) .

Properties

Molecular Formula |

C8H6NNaO2S3 |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

sodium;5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate |

InChI |

InChI=1S/C8H7NO2S3.Na/c1-5-9-6(4-12-5)7-2-3-8(13-7)14(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

WZUSEGKTSYPCFV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1,3-thiazole with thiophene-2-sulfinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfinic group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Sulfides

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs with Thiazole-Thiophene Hybrid Cores

Key Observations :

- The sulfinate group in the target compound enhances water solubility compared to carboxylic acid derivatives (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid) .

- The thiophene-thiazole core is shared across analogs, but functional groups dictate reactivity: sulfinates are nucleophilic, while carboxylic acids participate in acid-base or coordination chemistry.

Functional Analogs in CNS Pharmacology

Key Observations :

- MPEP and MTEP share the 2-methyl-1,3-thiazole motif but differ in core scaffolds (pyridine vs. piperidine). Both act as mGlu5 antagonists but exhibit distinct pharmacokinetic profiles: MPEP shows anxiolytic effects at lower doses (0.1–10 mg/kg) , while MTEP modulates cocaine-seeking behavior at 1–10 mg/kg .

- The target sulfinate compound lacks direct evidence of mGlu5 activity but could serve as a synthetic intermediate for analogs like MTEP.

Solubility and Reactivity:

- Sulfinate salts (e.g., the target compound) are highly water-soluble due to ionic character, whereas sulfonyl chlorides (e.g., 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) are reactive intermediates for forming sulfonamides or sulfonate esters .

- Thiazole-containing carboxylic acids (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit lower solubility but higher thermal stability (mp > 200°C) .

Biological Activity

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is an organosulfur compound notable for its unique structural features, including a thiazole ring and a thiophene-sulfinic acid moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is CHNNaOS, with a molecular weight of 267.3 g/mol. Its structure is characterized by the presence of a sulfinic acid functional group, which enhances its reactivity and biological activity. The IUPAC name is sodium;5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate.

The biological activity of this compound primarily stems from its interactions with specific molecular targets. It has been shown to inhibit various enzymes and receptors, leading to potential antimicrobial effects by disrupting essential metabolic pathways in bacteria and fungi .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

- Covalent Bonding : Interaction with biomolecules such as proteins can lead to covalent bonding, influencing their activity and affecting biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

In Vitro Studies

In vitro evaluations have demonstrated its effectiveness against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL were recorded for certain derivatives against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation : The compound has shown the ability to inhibit biofilm formation significantly, outperforming traditional antibiotics like Ciprofloxacin in some assays .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with structurally similar compounds reveals its unique efficacy:

| Compound Name | Structure | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| Sodium (5-methyl-1,3-thiazol-2-yl)acetate | Thiazole derivative | Simpler structure; less reactivity | Moderate |

| Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | Thiazole derivative | Contains an amino group; different biological activity | Low |

| Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate | Dioxole derivative | Different heterocyclic structure; less sulfur content | Low |

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in disk diffusion assays .

- Synergistic Effects : The compound has been noted to enhance the efficacy of existing antibiotics when used in combination therapies, suggesting potential for overcoming antibiotic resistance .

- Cellular Effects : Research indicates that it can induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.